molecular formula C10H14Cl4N2 B1301895 1-(2,4-dichlorophenyl)piperazine Dihydrochloride CAS No. 827614-48-2

1-(2,4-dichlorophenyl)piperazine Dihydrochloride

Cat. No.: B1301895
CAS No.: 827614-48-2
M. Wt: 304 g/mol
InChI Key: XRNFGXBYBYIUPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,4-Dichlorophenyl)piperazine Dihydrochloride is a chemical compound with the molecular formula C10H14Cl4N2. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is known for its applications in various fields, including medicinal chemistry and pharmacology.

Biochemical Analysis

Biochemical Properties

1-(2,4-dichlorophenyl)piperazine dihydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to bind to serotonin receptors, influencing neurotransmitter activity. The nature of these interactions often involves binding to receptor sites, leading to changes in receptor conformation and activity. This compound’s ability to modulate receptor activity makes it a valuable tool in studying neurotransmission and related biochemical pathways .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the activity of G-protein coupled receptors, leading to changes in intracellular signaling cascades. Additionally, this compound has been observed to impact gene expression by interacting with transcription factors and other regulatory proteins .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, it binds to specific receptor sites on proteins, leading to conformational changes that either inhibit or activate the protein’s function. This compound can also influence enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s catalytic activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but may degrade over time when exposed to light or high temperatures. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure can lead to sustained changes in cell signaling and metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact, while higher doses can lead to significant physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Toxic or adverse effects at high doses include alterations in behavior, changes in neurotransmitter levels, and potential toxicity to specific organs .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound can affect metabolic flux by altering the activity of key enzymes involved in its breakdown. Additionally, changes in metabolite levels have been observed, indicating that it can influence overall metabolic homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. These interactions facilitate its movement across cell membranes and its accumulation in certain cellular compartments. The compound’s localization and accumulation can affect its overall activity and function within the cell .

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization can influence its activity and function, as the compound may interact with different biomolecules depending on its subcellular environment .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,4-Dichlorophenyl)piperazine Dihydrochloride can be synthesized through several methods. One common approach involves the reaction of 2,4-dichloroaniline with piperazine in the presence of a suitable solvent and catalyst. The reaction typically proceeds under reflux conditions, and the product is isolated by crystallization or extraction techniques .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Dichlorophenyl)piperazine Dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(2,4-Dichlorophenyl)piperazine Dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in studies related to receptor binding and neurotransmitter activity.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Comparison with Similar Compounds

  • 1-(2,5-Dichlorophenyl)piperazine Dihydrochloride
  • 1-(3,4-Dichlorophenyl)piperazine Dihydrochloride
  • 1-(2,3-Dichlorophenyl)piperazine Dihydrochloride

Comparison: 1-(2,4-Dichlorophenyl)piperazine Dihydrochloride is unique due to its specific substitution pattern on the phenyl ring, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different binding affinities and selectivities for various receptors, making it a valuable compound for targeted research and development .

Properties

IUPAC Name

1-(2,4-dichlorophenyl)piperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Cl2N2.2ClH/c11-8-1-2-10(9(12)7-8)14-5-3-13-4-6-14;;/h1-2,7,13H,3-6H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRNFGXBYBYIUPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=C(C=C(C=C2)Cl)Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14Cl4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00372113
Record name 1-(2,4-dichlorophenyl)piperazine Dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00372113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

827614-48-2
Record name 1-(2,4-dichlorophenyl)piperazine Dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00372113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 827614-48-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.